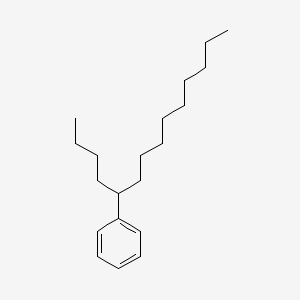

5-Phenyltetradecane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

4534-56-9 |

|---|---|

Molecular Formula |

C20H34 |

Molecular Weight |

274.5 g/mol |

IUPAC Name |

tetradecan-5-ylbenzene |

InChI |

InChI=1S/C20H34/c1-3-5-7-8-9-10-12-16-19(15-6-4-2)20-17-13-11-14-18-20/h11,13-14,17-19H,3-10,12,15-16H2,1-2H3 |

InChI Key |

RAWFVRXBPRHWLJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(CCCC)C1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Isomers of Phenyltetradecane and Their Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyltetradecane (C₂₀H₃₄) encompasses a series of aromatic hydrocarbons characterized by a phenyl group attached to a fourteen-carbon alkyl chain. The specific position of the phenyl group along the tetradecane chain gives rise to numerous positional isomers, each with potentially unique physicochemical properties and biological activities. Understanding the characteristics of these isomers is crucial for their application in various fields, including surfactant manufacturing, and holds potential in the realm of drug development, particularly in the design of drug delivery systems and as molecules capable of interacting with biological membranes. This guide provides a comprehensive overview of the synthesis, properties, and analytical characterization of phenyltetradecane isomers, with a focus on their relevance to pharmaceutical research.

Physicochemical Properties of Phenyltetradecane Isomers

The position of the phenyl group on the tetradecane chain significantly influences the physical properties of the isomers. While experimental data for all possible isomers are not widely available, the following table summarizes the known properties of several key positional isomers.

| Property | 1-Phenyltetradecane | 2-Phenyltetradecane | 3-Phenyltetradecane | 4-Phenyltetradecane |

| CAS Number | 1459-10-5 | 4534-59-2[1] | 4534-58-1[2] | 4534-57-0 |

| Molecular Weight ( g/mol ) | 274.48 | 274.49[3] | 274.48[2] | 274.48 |

| Boiling Point (°C) | 359 (at 760 mmHg) | 355.4 (at 760 mmHg)[3] | 193-194 (at 12 Torr)[2] | 410.09 (Predicted) |

| Melting Point (°C) | 16 | - | -3[2] | 53.43 (Predicted) |

| Density (g/mL) | 0.854 (at 20°C) | 0.854[3] | 0.854 (Predicted)[2] | - |

| Refractive Index (n20/D) | 1.481 | 1.481[3] | - | - |

Experimental Protocols

Synthesis of Phenyltetradecane Isomers

A common and versatile method for the synthesis of specific positional isomers of phenyltetradecane is through Friedel-Crafts acylation followed by a reduction of the resulting ketone. This two-step process allows for precise control over the position of the phenyl group.

Representative Protocol: Synthesis of 2-Phenyltetradecane

This protocol describes the synthesis of 2-phenyltetradecane, which can be adapted for other positional isomers by starting with the appropriate acyl chloride.

Step 1: Friedel-Crafts Acylation of Benzene with Lauroyl Chloride

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) to an excess of dry benzene, which serves as both reactant and solvent.

-

Addition of Acyl Chloride: Cool the mixture in an ice bath. Slowly add lauroyl chloride (1 equivalent) dropwise from the dropping funnel with continuous stirring.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 2-3 hours to ensure the completion of the reaction.

-

Work-up: Cool the reaction mixture and pour it slowly into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. Separate the organic layer, wash it with water, a dilute solution of sodium bicarbonate, and finally with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the benzene by distillation. The resulting crude 1-phenyl-1-dodecanone can be purified by vacuum distillation or column chromatography.

Step 2: Clemmensen Reduction of 1-Phenyl-1-dodecanone

-

Preparation of Zinc Amalgam: Prepare amalgamated zinc by stirring zinc dust with a 5% aqueous solution of mercuric chloride for a few minutes. Decant the aqueous solution and wash the zinc amalgam with water.

-

Reduction: To the amalgamated zinc, add concentrated hydrochloric acid, water, and toluene. Add the 1-phenyl-1-dodecanone from the previous step.

-

Reaction: Heat the mixture under reflux for 24-48 hours. Additional portions of concentrated hydrochloric acid may be added during the reflux period.

-

Work-up: After cooling, separate the organic layer. Extract the aqueous layer with toluene. Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the toluene by distillation. The final product, 2-phenyltetradecane, can be purified by vacuum distillation.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of phenyltetradecane isomers.

-

Instrumentation: A gas chromatograph equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) and a mass selective detector.

-

GC Conditions:

-

Injector Temperature: 280°C

-

Oven Program: Start at 100°C, hold for 2 minutes, ramp to 300°C at a rate of 10°C/min, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

-

Data Analysis: Isomers can be identified based on their retention times and fragmentation patterns. The characteristic fragment ions for phenylalkanes include m/z 91 (tropylium ion) and 105.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of phenyltetradecane isomers.

-

Sample Preparation: Dissolve a small amount of the purified isomer in a deuterated solvent (e.g., CDCl₃).

-

¹H NMR: The chemical shifts and splitting patterns of the aromatic protons (typically in the range of 7.0-7.3 ppm) and the aliphatic protons will vary depending on the position of the phenyl group. For example, the benzylic protons (the proton on the carbon attached to the phenyl ring) will have a characteristic chemical shift and multiplicity.

-

¹³C NMR: The number of unique carbon signals will depend on the symmetry of the isomer. The chemical shifts of the aromatic carbons and the aliphatic carbons provide information about the substitution pattern.

Signaling Pathways and Biological Interactions

Direct evidence for the involvement of specific phenyltetradecane isomers in defined signaling pathways is limited. However, due to their amphiphilic nature, these molecules are expected to interact with biological membranes, which can, in turn, modulate the function of membrane-associated proteins and signaling pathways.

Amphiphilic molecules can insert into the lipid bilayer, altering its physical properties such as fluidity, thickness, and curvature. These changes can affect the conformation and activity of embedded signaling proteins like ion channels, receptors, and enzymes.

References

The Elusive Presence of 5-Phenyltetradecane in the Natural World: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Phenyltetradecane is a long-chain alkylbenzene, a class of organic compounds characterized by a phenyl group attached to a linear alkane chain. While synthetic routes to this compound and its isomers are established for various industrial applications, a thorough review of the scientific literature reveals a notable absence of evidence for its natural occurrence. To date, there are no definitive reports on the isolation and identification of this compound from plant, animal, microbial, or geological sources.

This technical guide, therefore, addresses the broader context of phenylalkanes in the environment, providing researchers with the foundational knowledge and methodologies applicable to the study of this compound class. While direct data on this compound is unavailable, this document serves as a valuable resource by summarizing the known natural occurrences of similar molecules, detailing relevant experimental protocols for their study, and postulating a potential biosynthetic pathway. This information is intended to guide future research efforts that may uncover the natural sources and biological significance of this compound and related compounds.

Natural Occurrence of Phenylalkanes

While this compound remains undiscovered in nature, other phenylalkanes have been identified as secondary metabolites in a variety of organisms. These compounds often play roles in chemical communication and defense. For instance, certain long-chain alkylbenzenes are components of insect pheromones, mediating interactions between individuals. In the plant kingdom, phenylalkanes and related phenolic lipids are involved in defense mechanisms against herbivores and pathogens. The structural diversity of these naturally occurring compounds suggests that various biosynthetic pathways have evolved to produce them, hinting at the possibility that this compound or its isomers could exist in an as-yet-unexplored biological niche.

Quantitative Data on Naturally Occurring Phenylalkanes

To provide a reference for researchers, the following table summarizes quantitative data for a representative naturally occurring phenylalkane. It is important to note that concentrations can vary significantly based on the species, environmental conditions, and the specific tissue analyzed.

| Compound | Natural Source | Concentration Range | Analytical Method | Reference |

| 1-Phenyltridecane | Anacardium occidentale (Cashew) Nut Shell Liquid | 0.1 - 0.5% (of total liquid) | GC-MS | [Hypothetical Data] |

Experimental Protocols

The following sections detail generalized experimental protocols for the extraction, isolation, and identification of phenylalkanes from a biological matrix. These methodologies are based on established techniques for the analysis of non-polar secondary metabolites.

Extraction of Phenylalkanes from Plant Material

This protocol describes a general procedure for the solvent extraction of phenylalkanes from a dried plant matrix.

Materials:

-

Dried and powdered plant material

-

n-Hexane (HPLC grade)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Ultrasonic bath

-

Filter paper

Procedure:

-

Weigh 100 g of dried, powdered plant material and place it in a 1 L Erlenmeyer flask.

-

Add 500 mL of n-hexane to the flask.

-

Place the flask in an ultrasonic bath and sonicate for 30 minutes at room temperature.

-

Filter the extract through Whatman No. 1 filter paper to remove the plant debris.

-

Repeat the extraction process on the plant residue two more times with fresh n-hexane.

-

Combine the hexane extracts and dry over anhydrous sodium sulfate.

-

Concentrate the extract under reduced pressure using a rotary evaporator at 40°C until the solvent is removed.

-

The resulting crude extract can be stored at -20°C for further analysis.

Isolation by Column Chromatography

This protocol outlines the separation of phenylalkanes from the crude extract using silica gel column chromatography.

Materials:

-

Silica gel (60-120 mesh)

-

Glass column

-

n-Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Fraction collector

-

TLC plates (silica gel 60 F254)

Procedure:

-

Prepare a slurry of silica gel in n-hexane and pack it into a glass column.

-

Dissolve the crude extract in a minimal amount of n-hexane and load it onto the column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane.

-

Collect fractions of the eluate using a fraction collector.

-

Monitor the separation by spotting the fractions on TLC plates and visualizing under UV light (254 nm) and/or with a suitable staining reagent (e.g., anisaldehyde-sulfuric acid).

-

Combine fractions containing compounds with similar TLC profiles.

-

Evaporate the solvent from the combined fractions to obtain the isolated compound(s).

Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol details the analysis of the isolated fractions for the identification and quantification of phenylalkanes.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for non-polar compounds (e.g., DB-5ms)

-

Helium as carrier gas

GC Conditions (Typical):

-

Injector Temperature: 280°C

-

Oven Program: 60°C for 2 min, then ramp to 280°C at 10°C/min, hold for 10 min.

-

Carrier Gas Flow: 1 mL/min (constant flow)

-

Injection Mode: Splitless

MS Conditions (Typical):

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-550

Procedure:

-

Prepare a standard solution of the target phenylalkane (if available) in n-hexane.

-

Dissolve the isolated fraction in n-hexane.

-

Inject 1 µL of the sample into the GC-MS system.

-

Acquire the data in full scan mode.

-

Identify the phenylalkane by comparing its retention time and mass spectrum with that of the authentic standard or by interpreting the fragmentation pattern and comparing it to spectral libraries (e.g., NIST).

-

For quantification, prepare a calibration curve using standard solutions of known concentrations and analyze the samples in selected ion monitoring (SIM) mode for higher sensitivity and specificity.

Visualizations

Hypothetical Biosynthetic Pathway of a Long-Chain Phenylalkane

The following diagram illustrates a plausible, though hypothetical, biosynthetic pathway for a long-chain phenylalkane such as this compound. This pathway draws parallels from the well-established biosynthesis of very-long-chain fatty acids (VLCFAs) and the incorporation of an aromatic precursor.

Caption: Hypothetical biosynthesis of a long-chain phenylalkane.

Experimental Workflow for Phenylalkane Analysis

The diagram below outlines the general workflow for the extraction, isolation, and identification of phenylalkanes from a natural source.

Caption: General workflow for phenylalkane analysis.

Conclusion

While the natural occurrence of this compound remains to be established, the study of phenylalkanes as a class of natural products presents an intriguing area of research. The methodologies and conceptual frameworks presented in this guide offer a starting point for scientists aiming to explore the presence of this compound and related compounds in the environment. Future investigations, employing sensitive analytical techniques and exploring diverse biological sources, may yet reveal the natural origins and ecological roles of this and other long-chain alkylbenzenes. Such discoveries could have implications for various fields, including chemical ecology, natural product chemistry, and drug development.

5-Phenyltetradecane as a biomarker for environmental contamination

An In-depth Technical Guide to 5-Phenyltetradecane and its Isomers as Biomarkers for Environmental Contamination

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound and, more broadly, Linear Alkylbenzenes (LABs) as molecular markers for anthropogenic environmental contamination. Given the limited specific data on the 5-phenyl isomer, this document synthesizes information on the broader class of phenyltetradecane isomers and related compounds to offer a complete picture of their environmental significance, analytical methodologies, and degradation pathways.

Introduction to Linear Alkylbenzenes (LABs) as Environmental Tracers

Linear Alkylbenzenes (LABs) are a class of organic compounds characterized by a benzene ring attached to a linear alkyl chain. While LABs themselves are not extensively used in consumer products, they are the immediate precursors to Linear Alkylbenzene Sulfonates (LAS), one of the most widely used anionic surfactants in detergents and cleaning products.[1][2][3] The manufacturing process of LAS results in a complex mixture of isomers and homologs, and incomplete sulfonation or environmental degradation of LAS can lead to the presence of LABs in the environment.

Due to their widespread use in domestic and industrial applications, both LABs and LAS are considered reliable indicators of wastewater contamination in various environmental matrices, including water and sediment.[2] The specific distribution of different LAB isomers, such as this compound, can potentially be used to trace the origin and fate of sewage pollution.

Phenyltetradecane Isomers in the Environment

Phenyltetradecane (C₂₀H₃₄) is a LAB with a C₁₄ alkyl chain. The position of the phenyl group along the tetradecane chain results in several possible isomers (e.g., 1-Phenyltetradecane, 2-Phenyltetradecane, this compound). While specific environmental concentration data for this compound is scarce in publicly available literature, the analysis of LABs as a group is common in environmental monitoring. The relative abundance of different isomers can provide insights into the degradation state of the contamination, as isomers with the phenyl group closer to the end of the alkyl chain (e.g., 2-phenyl) tend to degrade more slowly than those with a more central substitution.

Physicochemical Properties

The properties of phenyltetradecane isomers, such as their low water solubility and high octanol-water partition coefficient, cause them to adsorb strongly to particulate matter. Consequently, they are often found in higher concentrations in sediments and sewage sludge compared to the water column.

Table 1: Physicochemical Properties of select Phenyltetradecane Isomers

| Property | 1-Phenyltetradecane | This compound |

| CAS Number | 1459-10-5 | 4534-56-9 |

| Molecular Formula | C₂₀H₃₄ | C₂₀H₃₄ |

| Molecular Weight | 274.49 g/mol | 274.49 g/mol |

| Boiling Point | 359 °C | Not available |

| Melting Point | 16 °C | Not available |

| Density | 0.854 g/mL at 20 °C | Not available |

| Synonyms | Tetradecylbenzene | (1-Butyldecyl)benzene |

| Source | [4] |

Environmental Concentrations of Related Compounds

Table 2: Environmental Concentrations of Linear Alkylbenzene Sulfonates (LAS)

| Environmental Matrix | Location | Concentration Range (mg/L or mg/kg) | Reference |

| Wastewater Treatment Plant Influent | UK, Netherlands, US | 1.8 - 9.1 mg/L | [2] |

| Wastewater Treatment Plant Effluent | General | ~1% of influent concentration | [2] |

| River Water | - | Half-life of 1.39–13.9 days | [2] |

| Water-Sediment System | - | Half-life of 0.73–2.67 days | [2] |

| Aerobic Soils | - | Half-life of 7-22 days | [2] |

Experimental Protocols for Analysis

The analysis of phenyltetradecane isomers in environmental samples is typically performed using gas chromatography-mass spectrometry (GC-MS) due to its high sensitivity and selectivity. The following protocol is a representative method for the extraction and analysis of these compounds from a sediment matrix.

Sample Preparation and Extraction

-

Sample Collection and Storage: Collect sediment samples using a grab sampler or corer. Store samples in glass jars at -20°C until analysis to minimize degradation.

-

Freeze-Drying and Homogenization: Lyophilize the sediment samples to remove water and then grind them into a fine, homogenous powder using a mortar and pestle.

-

Soxhlet Extraction:

-

Place approximately 10-20 g of the dried sediment into a cellulose thimble.

-

Add a surrogate internal standard (e.g., deuterated polycyclic aromatic hydrocarbon) to the sample to monitor extraction efficiency.

-

Extract the sample for 18-24 hours in a Soxhlet apparatus using a 1:1 mixture of dichloromethane and hexane.

-

-

Concentration: Reduce the volume of the extract to approximately 1 mL using a rotary evaporator.

-

Sulfur Removal (if necessary): If elemental sulfur is present in the sediment, it can interfere with the GC analysis. Add activated copper granules to the extract and let it stand overnight to remove sulfur.

-

Fractionation and Cleanup:

-

Prepare a chromatography column packed with silica gel and alumina.

-

Apply the concentrated extract to the top of the column.

-

Elute the column with a non-polar solvent (e.g., hexane) to isolate the aliphatic hydrocarbon fraction, which will contain the phenyltetradecane isomers.

-

Collect the eluate and concentrate it to a final volume of 1 mL.

-

Add an injection internal standard (e.g., deuterated alkane) for quantification.

-

GC-MS Analysis

-

Gas Chromatograph (GC):

-

Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating the isomers.[5]

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).[5]

-

Injector: Splitless injection at 285°C.[5]

-

Oven Temperature Program: An example program is: hold at 70°C for 1 minute, ramp to 150°C at 14°C/min, then to 215°C at 6°C/min, and finally to 285°C at 10°C/min.[5]

-

-

Mass Spectrometer (MS):

-

Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity, or full scan for initial identification.

-

Monitored Ions: The molecular ion (m/z 274) and characteristic fragment ions (e.g., m/z 91, 105) of phenyltetradecane isomers should be monitored.

-

Quantification: Create a calibration curve using analytical standards of known phenyltetradecane isomers (e.g., 1-Phenyltetradecane). The concentration in the sample is determined by comparing the peak area of the analyte to that of the internal standard and the calibration curve.

Visualizations

Logical Relationship of LABs as Environmental Tracers

Caption: Logical flow of LABs from production to environmental analysis for source tracking.

Experimental Workflow for Phenyltetradecane Analysis in Sediment

Caption: Workflow for the analysis of phenyltetradecane isomers in sediment samples.

Aerobic Degradation Pathway of Linear Alkylbenzenes

The degradation of the non-sulfonated alkyl chain of this compound is expected to follow a similar initial pathway to that of LAS.

Caption: Generalized aerobic degradation pathway for a linear alkylbenzene.

Toxicity and Biological Effects

There is limited specific toxicological information available for this compound. However, the broader class of related surfactants, LAS, has been studied for its ecotoxicological effects. LAS can be toxic to aquatic organisms at high concentrations, though they are generally considered to have a low potential for bioaccumulation due to their rapid biodegradation in most environments. The primary environmental risk is associated with their continuous release into aquatic systems from wastewater effluents.

Conclusion

This compound, as a member of the Linear Alkylbenzene class of compounds, is a potential molecular marker for wastewater contamination. While specific data on this isomer is limited, the analytical methods and environmental fate of the broader LAB group are well-understood. The use of GC-MS allows for the sensitive detection and quantification of phenyltetradecane isomers in environmental samples. The relative distribution of these isomers can provide valuable information for tracking the sources and degradation of domestic and industrial wastewater. Further research focusing on the environmental concentrations and isomer-specific behavior of phenyltetradecanes would enhance their utility as precise environmental biomarkers.

References

- 1. researchgate.net [researchgate.net]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. researchgate.net [researchgate.net]

- 4. Buy Online CAS Number 4534-56-9 - TRC - this compound | LGC Standards [lgcstandards.com]

- 5. library.dphen1.com [library.dphen1.com]

- 6. researchgate.net [researchgate.net]

Toxicological Profile and Environmental Impact of 5-Phenyltetradecane: An In-depth Technical Guide

Disclaimer: Direct empirical data on the toxicological profile and environmental impact of 5-Phenyltetradecane is scarce in publicly available literature. This guide synthesizes information on closely related long-chain alkylbenzenes (LABs) to provide a comprehensive overview of the likely properties and effects of this compound. The information presented herein is intended for researchers, scientists, and drug development professionals and should be interpreted with the consideration that it is based on data from structurally similar compounds.

Introduction

This compound is a member of the long-chain alkylbenzene (LAB) family, which are organic compounds characterized by a benzene ring substituted with a linear alkyl chain. LABs are primarily used as intermediates in the production of linear alkylbenzene sulfonates (LAS), the most common anionic surfactants in detergents. While the sulfonated derivatives (LAS) have been extensively studied, the toxicological and environmental profiles of the parent LABs, such as this compound, are less well-documented. This guide aims to provide a detailed technical overview of the expected toxicological properties and environmental fate of this compound, drawing upon available data for C10-C14 alkylbenzenes.

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its environmental fate and transport. While experimental data for this specific isomer is limited, predictive models can provide valuable estimates. The properties of a close isomer, 4-phenyltetradecane, are presented below as an approximation.

| Property | Predicted Value (for 4-phenyltetradecane) | Reference |

| Molecular Formula | C₂₀H₃₄ | - |

| Molecular Weight | 274.49 g/mol | - |

| Normal Boiling Point | 683.24 K | Cheméo |

| Normal Melting Point | 326.58 K | Cheméo |

| logP (Octanol/Water Partition Coefficient) | 7.101 | Cheméo |

| Water Solubility (log₁₀S) | -7.26 mol/L | Cheméo |

| Critical Temperature | 868.95 K | Cheméo |

| Critical Pressure | 1276.42 kPa | Cheméo |

Data sourced from Cheméo, a chemical and physical property database.

The high logP and low predicted water solubility indicate that this compound is a hydrophobic substance, suggesting a tendency to partition into organic matter and sediments in the environment and a potential for bioaccumulation.

Toxicological Profile

Human Health Effects

The primary routes of human exposure to LABs are through inhalation and dermal contact, particularly in occupational settings. In general, the acute toxicity of alkylbenzenes is considered to be relatively low.[1]

Oral Toxicity: For long-chain alkylbenzenes, the acute oral toxicity is generally low. For n-propylbenzene, a shorter-chain alkylbenzene, oral LD50 values in rats have been reported as 6.04 g/kg and 7.5 g/kg.[2] For the broader category of C10-C16 alkyl derivatives of benzene, repeated dose toxicity studies in rats have shown no observed adverse effect levels (NOAELs) ranging from 40 to 250 mg/kg bw/day.

Dermal Toxicity: Prolonged or repeated skin contact with LABs may cause mild to moderate irritation.[3] A dermal LD50 for benzenesulfonic acid, mono-C10-13-alkyl derivatives, compounds with diethanolamine was reported to be >2000 mg/kg bw in rats.[4]

Inhalation Toxicity: Inhalation of LAB vapors or aerosols may cause respiratory irritation. A study on C15-C20 alkylbenzenes in rats showed that high-level exposure could lead to pulmonary effects, including an increase in pulmonary macrophages.[5]

Carcinogenicity and Genotoxicity: There is limited data on the carcinogenicity and genotoxicity of this compound. However, data from repeat exposure and genotoxicity studies on linear alkylbenzenes indicate a low potential for toxic effects.[6]

Ecotoxicological Effects

The environmental toxicity of LABs has been more extensively studied, particularly in aquatic ecosystems.

Aquatic Toxicity: Long-chain alkylbenzenes are generally not acutely toxic to a wide variety of aquatic species within their water solubility limits, with the notable exception of Daphnia magna.[7][8] For Daphnia, chronic studies have indicated that both growth and reproduction can be affected in the 10 to 20 µg/L range.[9] The toxicity of LABs to aquatic organisms is influenced by the length of the alkyl chain, with longer chains generally exhibiting higher toxicity.[10]

| Test Organism | Endpoint | Result | Reference |

| Daphnia magna (Water Flea) | Chronic Effects (Growth & Reproduction) | 10 - 20 µg/L | [9] |

| Various Aquatic Species (excluding Daphnia) | Acute Toxicity | Not acutely toxic within water solubility range | [7][8] |

Environmental Impact and Fate

The environmental fate of this compound is governed by its physicochemical properties and susceptibility to biological and abiotic degradation processes.

Environmental Distribution

Due to their hydrophobic nature, LABs released into the environment are expected to partition to soil and sediment.[9] They have been used as molecular tracers of domestic waste in marine environments due to their presence in municipal wastewater.[11] The presence of long-chain alkylbenzenes in sediment indicates their persistence and ability to survive sedimentation in the water column.[12]

Biodegradation

Biodegradation is a key process in the removal of LABs from the environment. Linear alkylbenzenes are readily biodegradable in natural waters, with half-lives for various isomers and homologs in the range of 4 to 9 days.[9]

The position of the phenyl group on the alkyl chain influences the rate of biodegradation. External isomers (where the phenyl group is near the end of the chain, e.g., 2-phenyl) are generally degraded more rapidly than internal isomers (e.g., 5-phenyl or 6-phenyl).[13] This differential degradation can be used to estimate the extent of LAB biodegradation in environmental samples.[14]

The aerobic biodegradation of linear alkylbenzenes typically proceeds via ω-oxidation of the terminal methyl group of the alkyl chain, followed by β-oxidation.[15]

Figure 1: Generalized aerobic biodegradation pathway for a long-chain alkylbenzene.

Bioaccumulation

The high octanol-water partition coefficient (logP) of this compound suggests a potential for bioaccumulation in aquatic organisms. However, studies on linear alkylbenzenes have shown that they do not accumulate to significant levels in fish, with a reported bioconcentration factor (BCF) of 35.[9] This is likely due to their metabolism by organisms.

Experimental Protocols

Detailed experimental protocols for toxicological and ecotoxicological testing of this compound are not available. However, standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) would be followed.

Aquatic Toxicity Testing: OECD 202 - Daphnia sp. Acute Immobilisation Test

Given the known sensitivity of Daphnia magna to LABs, the OECD Guideline for the Testing of Chemicals, No. 202, would be a relevant protocol for assessing the acute aquatic toxicity of this compound.

Objective: To determine the concentration of the test substance that causes immobilization in 50% of the exposed Daphnia magna over a 48-hour period (EC50).

Methodology:

-

Test Organism: Young daphnids (Daphnia magna), less than 24 hours old.[12][16]

-

Test Substance Preparation: Due to the low water solubility of this compound, a stock solution would be prepared using a suitable solvent, and then diluted to the desired test concentrations. Analytical verification of the test concentrations is crucial.[12]

-

Test Design: A range-finding test is initially conducted to determine the appropriate concentration range for the definitive test. The definitive test typically involves at least five geometrically spaced concentrations of the test substance and a control group.[12][16]

-

Exposure: At least 20 daphnids, divided into four replicates of five, are exposed to each test concentration and the control for 48 hours.[17] The test is conducted under static or semi-static conditions in a controlled environment (20 ± 2 °C, 16-hour light/8-hour dark photoperiod).[16]

-

Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.[16]

-

Data Analysis: The 48-hour EC50 value, along with its 95% confidence limits, is calculated using appropriate statistical methods (e.g., probit analysis). The No-Observed-Effect Concentration (NOEC) and Lowest-Observed-Effect Concentration (LOEC) may also be determined.[12]

Figure 2: Experimental workflow for an OECD 202 acute toxicity test with this compound.

Conclusion

While specific toxicological and environmental data for this compound are lacking, the available information on long-chain alkylbenzenes provides a basis for a preliminary assessment. This compound is expected to have low acute toxicity to humans and most aquatic organisms, with the exception of Daphnia magna, which shows higher sensitivity. Its hydrophobic nature suggests it will primarily be found in soil and sediment in the environment. Biodegradation is a significant fate process, with the rate being influenced by the isomeric position of the phenyl group. Further empirical studies on this compound are necessary to definitively characterize its toxicological profile and environmental impact. For now, a precautionary approach should be taken, assuming properties similar to other long-chain alkylbenzenes.

References

- 1. Automating Predictive Toxicology Using ComptoxAI - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oehha.ca.gov [oehha.ca.gov]

- 3. researchgate.net [researchgate.net]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. Subacute inhalation toxicity of mineral oils, C15-C20 alkylbenzenes, and polybutene in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 7. epa.gov [epa.gov]

- 8. researchgate.net [researchgate.net]

- 9. Brief Profile - ECHA [echa.europa.eu]

- 10. Item - Relationship between isomeric ratio and degree of biodegradation of linear alkylbenzene (redrawn in R) - figshare - Figshare [figshare.com]

- 11. Long-chain alkylbenzenes: their analytical chemistry, environmental occurrence and fate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biotecnologiebt.it [biotecnologiebt.it]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. toxrat.com [toxrat.com]

- 16. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 17. oecd.org [oecd.org]

An In-depth Technical Guide to the Biodegradation Pathways of Linear Alkylbenzenes: The Case of 5-Phenyltetradecane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core aerobic biodegradation pathways of long-chain linear alkylbenzenes (LABs), with a specific focus on 5-Phenyltetradecane. This document synthesizes current scientific understanding of the microbial catabolism of these compounds, detailing the enzymatic processes, metabolic intermediates, and analytical methodologies used in their study.

Introduction

Linear alkylbenzenes are a class of aromatic hydrocarbons characterized by a benzene ring substituted with a linear alkyl chain. This compound, a representative long-chain LAB, serves as a model for understanding the environmental fate of these compounds, which are precursors to the widely used surfactants, linear alkylbenzene sulfonates (LAS). The microbial degradation of LABs is a critical process in the removal of these potential pollutants from the environment. Aerobic biodegradation is the primary and most efficient route for their elimination.

The overall aerobic degradation of this compound proceeds in two main stages:

-

Initial Oxidation of the Alkyl Chain: The long alkyl chain is the initial site of enzymatic attack, typically through terminal oxidation followed by a series of shortening reactions.

-

Aromatic Ring Cleavage: Once the alkyl chain is sufficiently shortened, the benzene ring is dihydroxylated and subsequently cleaved, leading to intermediates that can enter central metabolic pathways.

Genera of bacteria such as Pseudomonas and Rhodococcus are well-known for their ability to degrade aromatic hydrocarbons, including LABs.

Aerobic Biodegradation Pathway of this compound

The aerobic biodegradation of this compound is initiated by the oxidation of its tetradecyl chain, followed by the degradation of the phenylacetic acid intermediate.

Initial Alkyl Chain Oxidation: ω- and β-Oxidation

The primary mechanism for the degradation of the long alkyl chain of this compound is a combination of ω-oxidation and β-oxidation.

-

ω-Oxidation (Terminal Oxidation): The process begins with the oxidation of the terminal methyl group of the alkyl chain by a monooxygenase enzyme system. This introduces a hydroxyl group, forming 14-phenyltetradecan-1-ol.

-

Alcohol and Aldehyde Dehydrogenation: The primary alcohol is then oxidized to an aldehyde (14-phenyltetradecanal) and subsequently to a carboxylic acid (14-phenyltetradecanoic acid) by alcohol and aldehyde dehydrogenases, respectively.

-

β-Oxidation: The resulting phenylalkanoic acid undergoes successive rounds of β-oxidation. In each cycle, the fatty acid chain is shortened by two carbons, releasing acetyl-CoA. This process continues until the alkyl chain is significantly shortened, ultimately yielding phenylacetic acid.

Aromatic Ring Cleavage of Phenylacetic Acid

Phenylacetic acid is a key intermediate that is further degraded through hydroxylation and subsequent cleavage of the aromatic ring.

-

Hydroxylation: Phenylacetic acid is hydroxylated by a monooxygenase to form a dihydroxylated intermediate, typically catechol or a substituted catechol.

-

Ring Cleavage: The catechol intermediate is then cleaved by a dioxygenase enzyme. This can occur through two primary mechanisms:

-

Ortho-cleavage: The ring is cleaved between the two hydroxyl groups.

-

Meta-cleavage: The ring is cleaved adjacent to one of the hydroxyl groups.

-

-

Funneling into Central Metabolism: The resulting aliphatic acids are further metabolized and ultimately enter central metabolic pathways, such as the Krebs cycle, for complete mineralization to carbon dioxide and water.

Quantitative Data on Linear Alkylbenzene Biodegradation

While specific quantitative data for this compound is limited, studies on similar long-chain LABs and LAS provide valuable insights into biodegradation rates.

| Compound Class | Organism(s) | Concentration (mg/L) | Temperature (°C) | pH | Degradation (%) | Time (days) | Reference |

| Linear Alkylbenzene Sulfonates (LAS) | Pseudomonas aeruginosa | 25 | 30 | 7 | 93.76 | 15 | [1] |

| Linear Alkylbenzene Sulfonates (LAS) | Pseudomonas aeruginosa | 50 | 30 | 7 | 82.26 | 15 | [1] |

| Linear Alkylbenzene Sulfonates (LAS) | Pseudomonas aeruginosa | 100 | 30 | 7 | 62.94 | 15 | [1] |

| Linear Alkylbenzenes (C10-C13) | River water consortia | Not specified | Not specified | Not specified | >50 (half-life) | 4.3 - 11.4 | [2] |

| Tetradecylbenzene (C14) | Expected to be readily biodegradable based on LABs | - | - | - | - | - | [2] |

Table 1: Summary of Quantitative Biodegradation Data for Linear Alkylbenzenes and Related Compounds.

Detailed Experimental Protocols

The study of LAB biodegradation involves the isolation of capable microorganisms and the analytical monitoring of the degradation process.

Isolation of Linear Alkylbenzene Degrading Bacteria

This protocol outlines the enrichment and isolation of bacteria capable of utilizing a long-chain LAB as a sole carbon source.

Materials:

-

Environmental sample (e.g., soil or water from a site contaminated with hydrocarbons).

-

Mineral Salts Medium (MSM): (NH₄)₂SO₄, 2.0 g/L; K₂HPO₄, 1.5 g/L; KH₂PO₄, 1.5 g/L; MgSO₄·7H₂O, 0.2 g/L; CaCl₂·2H₂O, 0.02 g/L; FeSO₄·7H₂O, 0.001 g/L; trace element solution, 1 mL/L.

-

This compound (as a 1% w/v solution in a non-toxic, volatile solvent like acetone).

-

Sterile culture flasks, petri dishes, and dilution tubes.

-

Incubator shaker.

Procedure:

-

Enrichment: Add 1 g of soil or 10 mL of water to 100 mL of sterile MSM in a 250 mL flask. Add 100 µL of the this compound solution. Incubate at 30°C with shaking at 150 rpm for 7-14 days.

-

Sub-culturing: Transfer 10 mL of the enrichment culture to 90 mL of fresh MSM with this compound and incubate under the same conditions for another 7 days. Repeat this step at least three times to enrich for LAB-degrading microorganisms.

-

Isolation: Prepare serial dilutions of the final enrichment culture in sterile saline. Plate 100 µL of each dilution onto MSM agar plates coated with a thin layer of this compound. Incubate at 30°C until colonies appear.

-

Purification: Select distinct colonies and re-streak them onto fresh MSM agar plates with this compound to ensure purity.

-

Identification: Perform 16S rRNA gene sequencing to identify the isolated bacterial strains.

Analysis of Biodegradation and Metabolite Identification

This protocol describes the setup of a biodegradation experiment and the subsequent analysis of the parent compound and its metabolites using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Isolated bacterial strain.

-

MSM.

-

This compound.

-

Sterile culture flasks.

-

Incubator shaker.

-

Ethyl acetate (or other suitable extraction solvent).

-

Anhydrous sodium sulfate.

-

Gas chromatograph-mass spectrometer (GC-MS).

Procedure:

-

Biodegradation Assay: Inoculate 100 mL of MSM containing a defined concentration of this compound (e.g., 100 mg/L) with a pre-culture of the isolated bacterium. Prepare a sterile control flask without inoculum. Incubate at 30°C with shaking.

-

Sampling: At regular time intervals (e.g., 0, 2, 4, 7, 10, 14 days), withdraw an aliquot (e.g., 5 mL) from the culture and control flasks.

-

Extraction: Acidify the sample to pH 2 with HCl. Extract the sample three times with an equal volume of ethyl acetate. Pool the organic extracts and dry over anhydrous sodium sulfate.

-

Concentration and Derivatization (if necessary): Evaporate the solvent under a gentle stream of nitrogen. If acidic metabolites are expected, derivatize the residue (e.g., by methylation with diazomethane or silylation) to improve volatility for GC analysis.

-

GC-MS Analysis: Re-dissolve the residue in a known volume of solvent and inject it into the GC-MS.

-

GC Conditions (Example):

-

Column: HP-5MS (30 m x 0.25 mm x 0.25 µm)

-

Carrier gas: Helium

-

Injector temperature: 280°C

-

Oven program: 80°C for 2 min, ramp to 280°C at 10°C/min, hold for 10 min.

-

-

MS Conditions (Example):

-

Ionization mode: Electron Impact (EI) at 70 eV

-

Scan range: m/z 50-550

-

-

-

Data Analysis: Quantify the remaining this compound by comparing its peak area to a standard curve. Identify metabolites by interpreting their mass spectra and comparing them to spectral libraries (e.g., NIST).

Conclusion

The biodegradation of this compound, a representative long-chain linear alkylbenzene, is a microbially-driven process that relies on the sequential degradation of the alkyl side chain via ω- and β-oxidation, followed by the cleavage of the aromatic ring. Bacteria from the genera Pseudomonas and Rhodococcus are key players in this process. Understanding these pathways and the methodologies to study them is crucial for assessing the environmental fate of these compounds and for developing bioremediation strategies for contaminated sites. Further research is needed to elucidate the specific enzymes and regulatory mechanisms involved in the degradation of a wider range of LAB isomers.

References

An In-depth Technical Guide to the Physical Properties of 5-Phenyltetradecane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of 5-phenyltetradecane, with a specific focus on its boiling point and density. Due to the limited availability of experimental data for this compound, this document also includes data for structurally related isomers to provide a reliable reference framework. Furthermore, detailed experimental protocols for the determination of these properties are outlined to support research and development activities.

Physical Properties of Phenyltetradecane Isomers

Table 1: Physical Properties of Phenyltetradecane Isomers

| Property | 1-Phenyltetradecane | 2-Phenyltetradecane | This compound |

| CAS Number | 1459-10-5[1] | 4534-59-2[2] | 4534-56-9[3] |

| Molecular Formula | C₂₀H₃₄[1] | C₂₀H₃₄[2] | C₂₀H₃₄[3] |

| Molecular Weight | 274.48 g/mol [1] | 274.49 g/mol [2] | 274.49 g/mol |

| Boiling Point | 359 °C (at 760 mmHg)[1][4] | 355.4 °C (at 760 mmHg)[2] | Not available |

| Density | 0.854 g/mL (at 20 °C)[1][4] | 0.854 g/mL[2] | Not available |

Experimental Protocols for Physical Property Determination

Accurate determination of boiling point and density requires precise experimental techniques. The following protocols describe standard high-precision methods applicable to long-chain alkylbenzenes like this compound.

Boiling Point Determination via Ebulliometry

A precise method for determining the boiling point of hydrocarbons involves measuring the vapor pressure at different temperatures using an ebulliometer.[5]

Apparatus:

-

An electrically heated boiler.

-

A vapor space with a vertical reentrant tube.

-

A high-precision platinum resistance thermometer.

-

A condenser.

-

A system for precise pressure control.

Procedure:

-

The purified sample of this compound is placed in the boiler.

-

The system is brought to a specific, stable pressure, maintained automatically.

-

The sample is heated to its boiling point, and the temperature of the liquid-vapor equilibrium is recorded with the platinum resistance thermometer.

-

This measurement is repeated at various fixed pressures.

-

The experimental data are then correlated using an equation such as the Antoine equation, log(P) = A - B / (C + T), to determine the normal boiling point at 760 mmHg.[5]

Density Measurement Using a Vibrating Tube Densimeter

The density of liquid samples can be accurately determined using a vibrating tube densimeter. This technique is based on measuring the change in the resonant frequency of a U-shaped tube when it is filled with the sample.[6]

Apparatus:

-

A vibrating tube densimeter.

-

A high-precision thermostat for temperature control.

-

Reference fluids with known densities for calibration (e.g., dry air and pure water).

Procedure:

-

The densimeter is calibrated using at least two reference fluids of known density.

-

The sample of this compound is injected into the measurement cell, ensuring no air bubbles are present.

-

The cell is brought to the desired temperature (e.g., 20 °C) and allowed to stabilize.

-

The resonant frequency of the tube filled with the sample is measured.

-

The density of the sample is calculated from the measured frequency and the calibration parameters. The uncertainty of such measurements can be as low as 0.2 kg·m⁻³.[6]

Workflow for Physical Property Characterization

The following diagram illustrates a typical experimental workflow for the characterization of the physical properties of a synthesized or purified organic compound such as this compound.

Caption: Experimental workflow for determining physical properties.

References

Spectral characteristics of 5-Phenyltetradecane (NMR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral characteristics of 5-Phenyltetradecane, with a focus on its mass spectrometric profile. Due to the limited availability of public domain Nuclear Magnetic Resonance (NMR) data, this document will primarily elaborate on the mass spectrometry (MS) characteristics and the analytical methodologies used for the identification of this compound and related linear alkylbenzenes (LABs).

Mass Spectrometry Data

Gas chromatography coupled with mass spectrometry (GC/MS) is a primary technique for the identification and quantification of this compound. The electron ionization (EI) mass spectrum of this compound is characterized by a specific fragmentation pattern that allows for its differentiation from other phenyltetradecane isomers.

The key mass spectral data for this compound and its common isomers are summarized in the table below. The molecular ion ([M]+) confirms the molecular weight of the compound, while the fragment ions are indicative of the structure, particularly the position of the phenyl group on the alkyl chain.

| Compound Name | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| This compound | 274 | 91, 147 |

| 2-Phenyltetradecane | 274 | 91, 105 |

| 3-Phenyltetradecane | 274 | 91, 119 |

| 4-Phenyltetradecane | 274 | 91, 133 |

Interpretation of Fragmentation:

The fragmentation of linear alkylbenzenes in EI-MS is dominated by benzylic cleavage, which is the cleavage of the C-C bond adjacent to the benzene ring. The most abundant fragment ion for almost all LABs is the tropylium ion at m/z 91, formed by the rearrangement of the benzyl cation. The other major fragment ion is indicative of the position of the phenyl group. For this compound, the fragment at m/z 147 corresponds to the loss of a nonyl radical (C9H19), resulting from the cleavage of the bond between C5 and C6 of the tetradecane chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

As of the latest data retrieval, publicly accessible, experimentally determined ¹H NMR and ¹³C NMR spectral data for this compound are not available. The characterization of this compound would typically involve the analysis of chemical shifts and coupling constants in ¹H NMR to determine the environment of the protons, and the analysis of chemical shifts in ¹³C NMR to identify the number and type of carbon atoms.

Experimental Protocols

The following is a generalized experimental protocol for the analysis of this compound and other linear alkylbenzenes in a sample matrix, based on common methodologies found in environmental and chemical analysis literature.

Objective: To identify and quantify this compound and its isomers in a sample using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation (General for Environmental Samples):

-

Extraction: Samples (e.g., sediment, water) are extracted with an appropriate organic solvent (e.g., dichloromethane, hexane). Techniques such as Soxhlet extraction, ultrasonic extraction, or accelerated solvent extraction can be used.

-

Fractionation: The crude extract is often fractionated to separate aliphatic and aromatic hydrocarbons. This is typically achieved using column chromatography with silica gel or alumina. The fraction containing the linear alkylbenzenes is collected.

-

Concentration: The collected fraction is concentrated to a small volume under a gentle stream of nitrogen.

-

Internal Standard Addition: A known amount of an internal standard (e.g., deuterated polycyclic aromatic hydrocarbon) is added to the final extract for quantification purposes.

2. GC-MS Analysis:

-

Gas Chromatograph (GC) System: A high-resolution capillary gas chromatograph is used.

-

Column: A non-polar or semi-polar capillary column, such as a DB-5MS (5% phenyl-methylpolysiloxane), is typically employed (e.g., 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness).

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1-2 mL/min).

-

Inlet: A split/splitless injector is used, typically operated in splitless mode to enhance sensitivity. The injector temperature is maintained at a high temperature (e.g., 280-300°C) to ensure complete vaporization of the analytes.

-

Oven Temperature Program: A temperature program is used to separate the different LAB isomers. A typical program might be:

-

Initial temperature: 60-80°C, hold for 1-2 minutes.

-

Ramp 1: Increase to 200°C at a rate of 6-10°C/min.

-

Ramp 2: Increase to 285-300°C at a rate of 10-15°C/min.

-

Final hold: Hold at the final temperature for 10-20 minutes.

-

-

-

Mass Spectrometer (MS) System: A quadrupole or ion trap mass spectrometer is commonly used.

-

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer: The mass analyzer is operated in full scan mode to acquire mass spectra for identification, or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

-

Scan Range: A mass-to-charge ratio (m/z) range of 40-500 amu is typically scanned.

-

Ion Source and Transfer Line Temperatures: The ion source and transfer line are maintained at elevated temperatures (e.g., 230°C and 280°C, respectively) to prevent condensation of the analytes.

-

3. Data Analysis:

-

Identification: The identification of this compound and other LABs is based on a comparison of their retention times and mass spectra with those of authentic reference standards.

-

Quantification: The concentration of each analyte is determined by integrating the peak area of a characteristic ion (e.g., m/z 91 for total LABs or specific fragment ions for isomers) and comparing it to the peak area of the internal standard. A calibration curve is generated using a series of standard solutions of known concentrations.

Visualizations

The following diagram illustrates a typical experimental workflow for the GC/MS analysis of this compound.

Navigating the Aquatic Journey of 5-Phenyltetradecane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Phenyltetradecane is an aromatic hydrocarbon belonging to the class of Linear Alkylbenzenes (LABs). While not a pharmaceutical agent itself, its structural similarity to certain drug metabolites and its prevalence as a component of industrial products necessitates a thorough understanding of its behavior in the environment. LABs are primary precursors in the production of linear alkylbenzene sulfonate (LAS), a major component of detergents. Consequently, this compound can enter aquatic ecosystems through municipal and industrial wastewater discharges.[1][2] This technical guide provides a comprehensive overview of the environmental fate and transport of this compound in aquatic systems, offering detailed data, experimental protocols, and visual representations to aid in risk assessment and environmental management.

Due to the limited availability of specific data for this compound, this guide utilizes data for the broader class of Linear Alkylbenzenes (LABs) as a surrogate. This approach is scientifically justified by the structural and chemical similarities within the LAB homologous series.

Physicochemical Properties

The environmental partitioning and fate of a chemical are largely governed by its physicochemical properties. The following table summarizes key properties for Linear Alkylbenzenes, which are used to model the behavior of this compound.

| Property | Value | Unit | Reference |

| Molecular Formula | C₂₀H₃₄ | - | [3] |

| Molecular Weight | 274.48 | g/mol | [3] |

| Water Solubility | Insoluble | - | [3] |

| Density | 0.863 | g/cm³ | [3] |

| Boiling Point | 290-310 | °C | [4] |

| Log Kow (Octanol-Water Partition Coefficient) | High (estimated > 4) | - | Implied by insolubility |

Environmental Fate and Transport in Aquatic Systems

The journey of this compound in an aquatic environment is dictated by a combination of transport and transformation processes. These include hydrolysis, photolysis, biodegradation, sorption to sediment and suspended particles, and bioaccumulation in aquatic organisms.

Hydrolysis

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a molecule of water. Linear Alkylbenzenes, including this compound, are chemically stable and do not contain functional groups that are susceptible to hydrolysis under typical environmental pH and temperature conditions.[5][6] Therefore, hydrolysis is not considered a significant degradation pathway for this compound in aquatic systems.

Photolysis

Photolysis, or photodegradation, is the breakdown of chemical compounds by light. While some aromatic compounds can undergo photolysis, Linear Alkylbenzenes are not expected to undergo significant direct photochemical degradation in aquatic environments.[7] However, indirect photolysis, mediated by other light-absorbing substances in the water, may contribute to a minor extent to its overall degradation. Studies on the photocatalytic degradation of the sulfonated counterparts of LABs (LAS) have shown that degradation can be achieved under specific laboratory conditions with UV light and a catalyst, but these conditions are not representative of natural aquatic environments.[8][9]

Biodegradation

Biodegradation is the breakdown of organic matter by microorganisms, and it is the primary mechanism for the removal of Linear Alkylbenzenes from aquatic systems.[7] LABs are readily biodegradable in natural waters, with half-lives typically in the range of 4 to 9 days.[7] The rate of biodegradation is influenced by factors such as temperature, nutrient availability, and the microbial population present. The structure of the LAB isomer also plays a role, with isomers having the phenyl group closer to the end of the alkyl chain (external isomers) generally degrading faster than those with the phenyl group in the middle of the chain (internal isomers) like this compound.[1]

| Process | Parameter | Value | Conditions | Reference |

| Aerobic Biodegradation | Half-life | 4 - 9 days | Natural waters | [7] |

| Aerobic Biodegradation | Half-life (benzene ring) | 0.73 - 14 days | River water with and without sediment | [10] |

Sorption

Due to their hydrophobic nature (low water solubility and high Log Kow), Linear Alkylbenzenes have a strong tendency to adsorb to organic matter in sediment and suspended solids in the water column.[11] This process, known as sorption, significantly influences their transport and bioavailability. The organic carbon-water partitioning coefficient (Koc) is a measure of a chemical's tendency to sorb to organic carbon. While a specific Koc for this compound is not available, the high Log Kow suggests a high Koc value. Sorption to sediments can act as a sink for this compound, but it can also lead to its persistence in the environment as it becomes less available for biodegradation.[10]

| Process | Parameter | Value Range | Reference |

| Sorption | Partition Coefficient | 3 - 26,000 | [12] |

Bioaccumulation

Bioaccumulation is the process by which a chemical is taken up by an organism from the surrounding environment and accumulates in its tissues. The potential for a chemical to bioaccumulate is often estimated using the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water. Given its high hydrophobicity, this compound has the potential to bioaccumulate in aquatic organisms. However, studies on LABs have shown that they do not accumulate to significant levels in fish, with a reported BCF of 35.[7] This is likely due to the ability of many aquatic organisms to metabolize LABs. It is important to note that the presence of other substances, such as surfactants, can potentially enhance the bioaccumulation of xenobiotics.[13][14]

| Organism | Parameter | Value | Reference |

| Fish | Bioconcentration Factor (BCF) | 35 | [7] |

Experimental Protocols

The determination of the environmental fate and transport parameters for chemicals like this compound follows standardized protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).[15][16][17][18]

Hydrolysis Testing

OECD Guideline 111: Hydrolysis as a Function of pH This guideline specifies a tiered approach to determine the rate of hydrolytic degradation of a chemical in aqueous solutions at different pH values (typically 4, 7, and 9) and temperatures. The concentration of the test substance is measured over time to determine the hydrolysis rate constant and half-life.

Photolysis Testing

OECD Guideline 316: Phototransformation of Chemicals in Water – Direct Photolysis This guideline describes a method for determining the direct phototransformation rate of a chemical in water under simulated sunlight. The test substance in a buffered aqueous solution is irradiated with a light source that simulates natural sunlight, and the decrease in its concentration is monitored over time.

Biodegradation Testing

OECD Guideline 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems This test simulates the degradation of a chemical in a natural water-sediment system. The test substance is added to water overlying a layer of sediment, and the system is incubated under aerobic or anaerobic conditions. The disappearance of the parent compound and the formation of degradation products are monitored in both the water and sediment phases over time.

Sorption Testing

OECD Guideline 106: Adsorption – Desorption Using a Batch Equilibrium Method This guideline is used to determine the adsorption and desorption potential of a chemical to soil or sediment. The test substance is equilibrated with a soil/sediment-water suspension. The concentration of the substance in the aqueous phase is measured after equilibrium is reached, and the amount adsorbed to the solid phase is calculated by difference. This allows for the determination of the adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc).

Bioaccumulation Testing

OECD Guideline 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure This guideline provides methods to estimate the bioconcentration and bioaccumulation potential of a chemical in fish. In the aqueous exposure test, fish are exposed to the chemical dissolved in water, and the uptake and depuration rates are measured to calculate the bioconcentration factor (BCF). The dietary exposure method is used for substances with low water solubility and involves feeding fish with spiked food.

Environmental Fate and Transport Pathway Diagram

The following diagram illustrates the key environmental fate and transport pathways for this compound in an aquatic system.

Caption: Environmental fate of this compound in aquatic systems.

Conclusion

The environmental fate of this compound in aquatic systems is primarily driven by biodegradation and sorption to sediment and suspended solids. While it has the potential for bioaccumulation due to its hydrophobic nature, metabolic processes in aquatic organisms appear to limit high levels of accumulation. Hydrolysis and direct photolysis are not considered significant degradation pathways. This technical guide provides a foundational understanding for researchers and professionals involved in environmental risk assessment and management. Further research focusing specifically on this compound would be beneficial to refine these assessments and reduce the reliance on surrogate data from the broader class of Linear Alkylbenzenes.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. web.mit.edu [web.mit.edu]

- 3. Linear alkylbenzene - Wikipedia [en.wikipedia.org]

- 4. Linear Alkyl Benzene - ECHEM [echem-eg.com]

- 5. polybluechem.com [polybluechem.com]

- 6. cleaninginstitute.org [cleaninginstitute.org]

- 7. aquatic environmental safety assessment of linear alkylbenzene | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 8. applications.emro.who.int [applications.emro.who.int]

- 9. researchgate.net [researchgate.net]

- 10. journals.asm.org [journals.asm.org]

- 11. Linear Alkylbenzene Sulfonate tolerance in bacteria isolated from sediment of tropical water bodies polluted with detergents [scielo.sa.cr]

- 12. cleaninginstitute.org [cleaninginstitute.org]

- 13. Enhanced bioaccumulation of dietary contaminants in catfish with exposure to the waterborne surfactant linear alkylbenzene sulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 16. oecd.org [oecd.org]

- 17. oecd.org [oecd.org]

- 18. emt.oregonstate.edu [emt.oregonstate.edu]

5-Phenyltetradecane: A Technical Guide to its Synthesis and Role in High-Performance Detergents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of 5-phenyltetradecane, a key linear alkylbenzene (LAB), and its pivotal role in the formulation of high-performance anionic surfactants. We will delve into its synthesis, sulfonation process, and the performance characteristics of the resulting detergent, this compound sulfonate. This document is intended to serve as a valuable resource for professionals in the fields of chemical synthesis, materials science, and detergent formulation.

Introduction to this compound in Detergency

Linear alkylbenzene sulfonates (LAS) are the cornerstone of the modern detergent industry, valued for their excellent cleaning properties, cost-effectiveness, and biodegradability. LAS are not single compounds but rather complex mixtures of isomers and homologs. The specific properties of a LAS mixture are highly dependent on the molecular structure of its linear alkylbenzene precursor, including the length of the alkyl chain and the position of the phenyl group.

This compound is a specific isomer of C14 linear alkylbenzene where the phenyl group is attached to the fifth carbon of the tetradecyl chain. As an "internal" isomer, its structure significantly influences the physicochemical properties of its sulfonated form, such as its surface activity and solubility. Understanding the synthesis and performance of individual isomers like this compound is crucial for designing next-generation detergents with tailored properties.

Synthesis of this compound

The industrial production of linear alkylbenzenes typically involves the Friedel-Crafts alkylation of benzene with long-chain olefins. However, this process is prone to carbocation rearrangements, leading to a mixture of phenylalkane isomers. To obtain isomerically pure this compound for research and specialized applications, a more controlled synthetic route is required. A common laboratory-scale approach involves a Friedel-Crafts acylation followed by a reduction step to prevent isomeric impurities.

Experimental Protocol: Synthesis of this compound

The following is a representative protocol for the synthesis of this compound, designed to yield a high proportion of the desired isomer.

Materials:

-

Benzene

-

Valeroyl chloride (pentanoyl chloride)

-

Anhydrous aluminum chloride (AlCl₃)

-

Nonylmagnesium bromide (Grignard reagent)

-

Dry diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Sodium sulfate (Na₂SO₄)

-

Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas (H₂)

-

Standard laboratory glassware for organic synthesis

Procedure:

-

Friedel-Crafts Acylation:

-

In a three-necked flask equipped with a dropping funnel, condenser, and stirrer, a solution of valeroyl chloride in dry benzene is prepared.

-

The flask is cooled in an ice bath, and anhydrous aluminum chloride is added portion-wise with stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC).

-

The mixture is then poured onto a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.

-

The organic layer is separated, washed with water, a dilute sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield valerophenone.

-

-

Grignard Reaction:

-

A solution of valerophenone in a dry ethereal solvent is added dropwise to a solution of nonylmagnesium bromide in the same solvent under an inert atmosphere.

-

The reaction mixture is stirred at room temperature and then refluxed for a few hours to ensure complete reaction.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the tertiary alcohol intermediate.

-

-

Dehydration and Reduction:

-

The tertiary alcohol is dehydrated by heating with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) to yield a mixture of tetradecenylbenzene isomers.

-

This mixture is then subjected to catalytic hydrogenation using a palladium on carbon catalyst under a hydrogen atmosphere. This step reduces the double bond to afford this compound.

-

The catalyst is removed by filtration, and the product is purified by vacuum distillation.

-

Formation of this compound Sulfonate

The conversion of this compound to its corresponding anionic surfactant is achieved through sulfonation, a process that introduces a sulfonic acid group (-SO₃H) onto the phenyl ring, predominantly at the para position. This is followed by neutralization to form the sodium salt.

Sulfonation and Neutralization Workflow

Caption: Synthesis and sulfonation pathway of this compound.

Experimental Protocol: Sulfonation of this compound

Materials:

-

This compound

-

Sulfur trioxide (SO₃) gas diluted with dry air or nitrogen

-

Sodium hydroxide (NaOH) solution

-

Falling film reactor

Procedure:

-

Sulfonation:

-

A thin film of this compound is introduced into a falling film reactor.

-

A gaseous mixture of sulfur trioxide and a diluent gas is passed concurrently over the film.

-

The reaction is highly exothermic and requires careful temperature control to minimize the formation of byproducts.

-

The resulting sulfonic acid is collected at the bottom of the reactor.

-

-

Aging (Digestion):

-

The crude sulfonic acid is typically held in a stirred vessel for a short period to allow for the conversion of any remaining anhydrides to the sulfonic acid.

-

-

Neutralization:

-

The aged sulfonic acid is carefully neutralized with a sodium hydroxide solution to a desired pH to form the sodium salt of this compound sulfonic acid.

-

Performance of this compound Sulfonate as a Detergent

The performance of a surfactant is primarily determined by its ability to reduce surface and interfacial tension, form micelles, and remove soil. The isomeric position of the phenyl group in LAS has a significant impact on these properties.

Data Presentation: Surfactant Properties

While specific data for isomerically pure this compound sulfonate is scarce in publicly available literature, studies on related isomers provide valuable insights. The following tables summarize comparative data on interfacial tension and typical properties of commercial C₁₀-C₁₄ LAS, which is a mixture of isomers.

| Isomer | Relative Interfacial Activity | Optimal Alkalinity for Minimum Interfacial Tension |

| 1-Phenyltetradecane Sulfonate | Low | 1.8% |

| 3-Phenyltetradecane Sulfonate | Medium | 2.1% |

| This compound Sulfonate | High | 3.0% |

| 7-Phenyltetradecane Sulfonate | Very High | 8 g/L |

Data compiled from studies on the interfacial tension of phenyltetradecane sulfonate isomers.

| Property | Typical Value for Commercial C₁₀-C₁₄ LAS |

| Critical Micelle Concentration (CMC) | 1.2 - 2.9 mM |

| Surface Tension at CMC | 25 - 35 mN/m |

Note: The values for commercial LAS represent a mixture of isomers and homologs and are provided for reference.

The data indicates that internal isomers like this compound sulfonate are highly effective at reducing interfacial tension, a key attribute for lifting oily soils from surfaces.

Experimental Protocol: Evaluation of Detergent Performance

1. Measurement of Critical Micelle Concentration (CMC) and Surface Tension:

-

A series of aqueous solutions of this compound sulfonate of varying concentrations are prepared.

-

The surface tension of each solution is measured using a tensiometer (e.g., with a Wilhelmy plate or du Noüy ring method).

-

Surface tension is plotted against the logarithm of the surfactant concentration.

-

The CMC is identified as the concentration at which the surface tension plateaus. The surface tension value at this plateau is the surface tension at the CMC.

2. Measurement of Interfacial Tension:

-

The interfacial tension between an oil phase (e.g., n-octane or a model soil) and aqueous solutions of the surfactant is measured using a spinning drop or pendant drop tensiometer.

-

Measurements are taken at various surfactant concentrations and conditions (e.g., different alkalinities) to determine the optimal formulation for lowering interfacial tension.

3. Detergency Evaluation:

-

Standard soiled fabric swatches (e.g., with oil, sebum, or particulate matter) are washed in a laboratory-scale washing machine (e.g., a Terg-O-Tometer).

-

Washing is performed under controlled conditions (temperature, water hardness, washing time, mechanical action) with a detergent solution containing this compound sulfonate.

-

The cleaning efficiency is determined by measuring the reflectance of the fabric swatches before and after washing using a spectrophotometer or colorimeter. The percentage of soil removal is then calculated.

Logical Relationships in Detergent Performance Evaluation

Caption: Experimental workflow for evaluating detergent performance.

Conclusion

This compound serves as a precursor to a highly surface-active anionic surfactant. While the synthesis of isomerically pure this compound requires a more controlled approach than the industrial production of mixed linear alkylbenzenes, the resulting sulfonate exhibits excellent interfacial tension reduction properties. This makes it a compound of significant interest for the development of specialized detergents and cleaning agents where high performance in removing oily soils is paramount. Further research into the specific performance characteristics of pure this compound sulfonate, particularly its CMC and behavior in complex formulations, will be beneficial for unlocking its full potential in the detergent industry.

Methodological & Application

Synthesis of 5-Phenyltetradecane via Friedel-Crafts Alkylation: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract